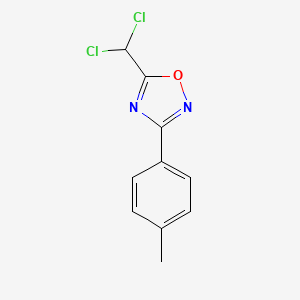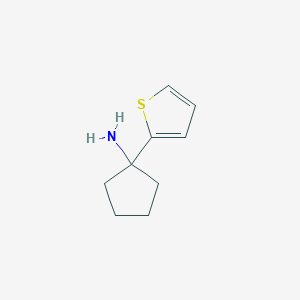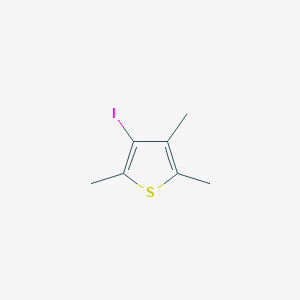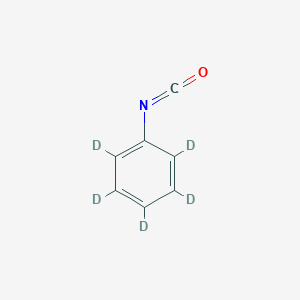
Phenyl-d5 isocyanate
概述
描述
Phenyl-d5 isocyanate is a deuterated derivative of phenyl isocyanate, where the hydrogen atoms on the phenyl ring are replaced with deuterium atoms. This compound is represented by the chemical formula C6D5NCO. It is a colorless liquid that reacts with water and has a strong odor. This compound is used in various scientific research applications due to its unique properties .
准备方法
Phenyl-d5 isocyanate can be synthesized using several methods. One common approach is the phosgene-free synthesis, which involves the catalytic decomposition of methyl N-phenyl carbamate. This method uses a bismuth oxide catalyst to achieve high catalytic performance . Another method involves the oxidation of isonitriles using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride . Industrial production methods often employ the phosgene method, which includes both liquid and gas phase approaches .
化学反应分析
Phenyl-d5 isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with primary nitroparaffins in the presence of a tertiary alkyl amine catalyst to form sym-disubstituted urea and furoxane.
Reactions with Amines: It reacts with amines to form ureas.
Reactions with Alcohols:
Reactions with Water: It reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.
科学研究应用
Phenyl-d5 isocyanate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: It is used in labeling experiments to track molecular interactions and dynamics.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of polymers, coatings, and adhesives
作用机制
Phenyl-d5 isocyanate exerts its effects through reactions with nucleophiles such as amines and alcohols. The isocyanate group (N=C=O) reacts with these nucleophiles to form ureas and carbamates, respectively. These reactions are often catalyzed by tertiary amines or metal salts . The molecular targets and pathways involved in these reactions include the formation of stable intermediates and the release of byproducts such as carbon dioxide .
相似化合物的比较
Phenyl-d5 isocyanate is similar to other isocyanates, such as phenyl isocyanate, hexamethylene diisocyanate, toluene diisocyanate, and methylenediphenyl diisocyanate. its deuterated nature makes it unique for specific applications, particularly in research involving isotopic labeling. The presence of deuterium atoms can provide insights into reaction mechanisms and molecular dynamics that are not possible with non-deuterated compounds .
Similar compounds include:
- Phenyl isocyanate
- Hexamethylene diisocyanate
- Toluene diisocyanate
- Methylenediphenyl diisocyanate
属性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNSSLYPYDJGL-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584063 | |
| Record name | 1-Isocyanato(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83286-56-0 | |
| Record name | 1-Isocyanato(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83286-56-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

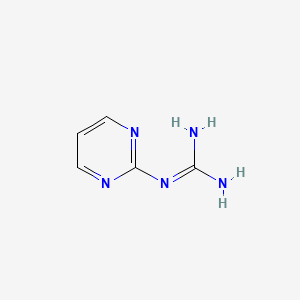
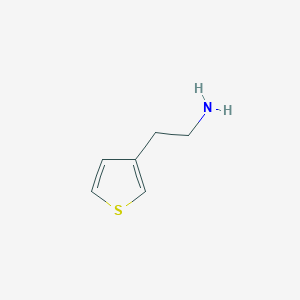
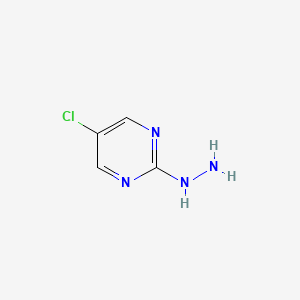
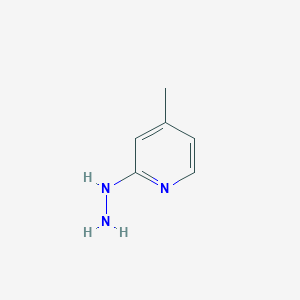

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)
